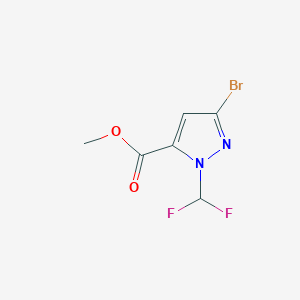

methyl 3-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 5-bromo-2-(difluoromethyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrF2N2O2/c1-13-5(12)3-2-4(7)10-11(3)6(8)9/h2,6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVJPADNZQQMIKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NN1C(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrF2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination via Electrophilic Substitution

A common approach involves brominating a pre-synthesized pyrazole ester. For example, 1-methyl-1H-pyrazole-5-carboxylate can undergo electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS).

Procedure :

-

Substrate : Methyl 1-(difluoromethyl)-1H-pyrazole-5-carboxylate is dissolved in a halogenation-friendly solvent (e.g., dichloromethane or acetic acid).

-

Brominating Agent : Bromine (1.0–1.2 equivalents) is added dropwise at 0–5°C to minimize side reactions.

-

Reaction Conditions : Stirring at room temperature for 4–12 hours, followed by quenching with sodium thiosulfate.

-

Yield : 70–85% after purification via column chromatography.

Optimization :

-

Solvent Choice : Polar aprotic solvents (e.g., DMF) improve bromine solubility but may require lower temperatures to prevent ester hydrolysis.

-

Catalysts : FeCl₃ or AlCl₃ (0.1–0.5 eq) enhance regioselectivity for position 3.

Challenges :

Cyclization of Pre-Functionalized Precursors

Hydrazine Cyclization with Difluoromethylated Diketones

Pyrazole rings can be constructed via cyclocondensation of hydrazines with 1,3-diketones.

Procedure :

-

Precursor Synthesis : 1,1-Difluoro-2,4-pentanedione is treated with methyl hydrazine in ethanol at −20°C.

-

Cyclization : The intermediate undergoes intramolecular dehydration to form the pyrazole core.

-

Bromination : Subsequent bromination using NBS or Br₂ introduces the bromine substituent.

Example :

-

Step 1 : 1,1-Difluoro-2,4-pentanedione + methyl hydrazine → Methyl 1-(difluoromethyl)-1H-pyrazole-5-carboxylate (yield: 86%).

-

Step 2 : Bromination with NBS in CCl₄ → Methyl 3-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylate (yield: 78%).

Advantages :

-

High regioselectivity due to steric and electronic effects of the difluoromethyl group.

Diazotization and Difluoromethyl Coupling

Sandmeyer-Type Reaction with Diazonium Salts

This method introduces the difluoromethyl group via diazonium salt intermediates.

Procedure :

-

Diazotization : 3-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid is treated with NaNO₂ and HCl at −5°C to form a diazonium salt.

-

Coupling : The diazonium salt reacts with potassium difluoromethyl trifluoroborate (KDFMT) in acetonitrile with Cu₂O catalysis.

-

Esterification : The resulting carboxylic acid is methylated using methanol and H₂SO₄.

Conditions :

Key Data :

| Step | Reagents | Yield (%) |

|---|---|---|

| Diazotization | NaNO₂, HCl | 89.4 |

| Coupling | KDFMT, Cu₂O | 88.2 |

| Esterification | MeOH, H₂SO₄ | 95.0 |

Challenges :

Bromination of Pyrazolecarboxylate Esters

Direct Bromination with Inorganic Bromides

Inorganic bromides (e.g., NaBr, KBr) offer a safer alternative to molecular bromine.

Procedure :

-

Substrate : Methyl 1-(difluoromethyl)-1H-pyrazole-5-carboxylate is dissolved in toluene.

-

Bromide Source : Sodium bromide (1.1 eq) is added, and the mixture is heated to 90°C for 4 hours.

-

Workup : Filtration and solvent evaporation yield the crude product, purified via recrystallization.

Advantages :

Limitations :

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Electrophilic Bromination | Br₂, FeCl₃ | 70–85 | Moderate | Low |

| Cyclization | Hydrazine, NBS | 78–86 | High | Medium |

| Diazotization | NaNO₂, KDFMT | 64–72 | Low | High |

| Inorganic Bromide | NaBr, toluene | 75–80 | High | Medium |

Industrial Considerations

Process Optimization

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The pyrazole ring can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azide or cyano derivatives, while oxidation and reduction can produce various oxidized or reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

Methyl 3-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylate has shown promise as a lead compound in drug discovery:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis, crucial for DNA and RNA synthesis. Inhibition of DHODH leads to reduced cell proliferation in cancer cell lines.

- Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity against various bacteria and fungi, indicating potential applications in treating infectious diseases.

Agrochemistry

The compound's structure allows for exploration in agricultural applications:

- Fungicides : Research indicates that this compound and its derivatives demonstrate antifungal properties against phytopathogenic fungi, making them candidates for developing new fungicides to protect crops.

Materials Science

The unique chemical properties of this compound make it valuable in materials science:

- Organic Electronics : The difluoromethyl group enhances the electronic properties of materials, suggesting applications in organic semiconductors and other electronic devices.

Case Study 1: Inhibition of DHODH

A study demonstrated that this compound derivatives effectively inhibited DHODH in vitro. The results showed an inhibition rate exceeding 70%, leading to reduced proliferation of cancer cells, highlighting its potential as an anticancer agent.

Case Study 2: Antifungal Activity

In comparative studies, various pyrazole derivatives were tested against phytopathogenic fungi. This compound exhibited significant antifungal activity, with structural modifications enhancing efficacy. This positions the compound as a promising candidate for agricultural fungicides.

Comparison of Biological Activities

| Compound Name | Activity Type | Inhibition Rate (%) |

|---|---|---|

| This compound | DHODH Inhibition | >70% |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole | Antifungal | 83.66% |

| Methyl 5-bromo-1H-pyrazole-3-carboxylate | Antimicrobial | 67.52% |

Mechanism of Action

The mechanism of action of methyl 3-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylate depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors involved in disease pathways . In agrochemicals, it may target specific proteins or enzymes in pests or weeds, leading to their inhibition or death . The molecular targets and pathways involved can vary widely depending on the specific use of the compound .

Comparison with Similar Compounds

Substituent Variations at Position 1

The substituent at position 1 significantly influences biological activity and physicochemical properties:

Substituent Variations at Position 3

The bromine atom at position 3 is a common feature in agrochemical intermediates, enabling further functionalization:

Ester Group Variations

The ester moiety at position 5 affects solubility and hydrolysis kinetics:

Biological Activity

Methyl 3-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylate is a synthetic compound belonging to the pyrazole family, notable for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Structural Characteristics

The compound is characterized by a unique structure that includes:

- Bromine Atom : Enhances lipophilicity and biological activity.

- Difluoromethyl Group : Contributes to increased metabolic stability and bioactivity.

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| This compound | Bromine atom, difluoromethyl group | Potential for high biological activity due to unique substituents |

| Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate | Bromine atom, methyl group | Lacks difluoromethyl group |

| Methyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylate | Bromine atom, difluoromethyl group | Different position of bromine |

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown effectiveness against various bacteria and fungi. For instance, certain derivatives demonstrated moderate to excellent antifungal activity against phytopathogenic fungi in vitro assays .

Anticancer Activity

This compound has been investigated for its anticancer properties. A study highlighted that pyrazoles with bromine substituents exhibited enhanced cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231) when combined with doxorubicin, indicating a potential synergistic effect . The compound's mechanism may involve the induction of apoptosis in cancer cells.

The biological activity of this compound is attributed to its ability to interact with various biological targets through:

- Hydrogen Bonding : Facilitates binding to target proteins.

- Hydrophobic Interactions : Enhances the stability of interactions with lipid membranes.

Study on Antifungal Activity

A series of difluoromethyl-pyrazole derivatives were synthesized and tested for antifungal activity. Among them, a derivative showed superior efficacy compared to established fungicides like boscalid, suggesting potential applications in agriculture .

Synergistic Effects with Chemotherapy

In studies involving breast cancer cell lines, this compound was shown to enhance the effects of doxorubicin. The combination significantly increased cell death rates compared to doxorubicin alone, particularly in the more aggressive MDA-MB-231 cell line .

Pharmacokinetics

The compound's solubility in solvents like chloroform and DMSO suggests favorable pharmacokinetic properties, potentially leading to good bioavailability. This characteristic is crucial for its effectiveness as a therapeutic agent.

Q & A

Q. What synthetic routes are commonly employed for the preparation of methyl 3-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylate?

The synthesis typically involves multi-step functionalization of pyrazole cores. A representative approach includes:

- Step 1 : Introduction of the difluoromethyl group via nucleophilic substitution or radical-mediated fluorination (e.g., using ClCFH or photoredox catalysis) .

- Step 2 : Bromination at the 3-position using N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination .

- Step 3 : Esterification of the carboxylic acid precursor with methanol and a coupling agent like DCC (dicyclohexylcarbodiimide) .

Purification often involves recrystallization from acetonitrile or column chromatography with ethyl acetate/hexane gradients .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR in DMSO-d or CDCl to confirm substitution patterns (e.g., δ ~13.4 ppm for NH protons in pyrazole rings) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (expected [M+1] at m/z ~293.0) .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal diffraction data refined using SHELXL (e.g., bond angles ~78.7° between pyrazole and substituent rings) .

Q. What safety precautions are essential during handling?

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (similar to pyrazole derivatives in SDS) .

- Ventilation : Use fume hoods due to potential release of HF during decomposition .

- First Aid : Immediate flushing with water for eye/skin exposure; avoid inducing vomiting if ingested .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis?

- Temperature Control : Lower temperatures (~0–5°C) during bromination reduce side products like di-brominated analogs .

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh)) enhance cross-coupling efficiency for difluoromethyl introduction .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene minimizes ester hydrolysis .

Q. What challenges arise in crystallographic analysis, and how are they addressed?

- Crystal Growth : Slow evaporation of acetonitrile solutions produces diffraction-quality crystals .

- Disorder Handling : Partial occupancy refinement for flexible difluoromethyl groups using SHELXL’s PART instructions .

- Hydrogen Bonding : Absence of intramolecular H-bonds in the crystal lattice (as observed in analogs) necessitates careful packing analysis .

Q. How do computational methods (e.g., DFT) aid in understanding reactivity and electronic properties?

- Reactivity Prediction : DFT calculations (B3LYP/6-31G*) model electrophilic bromination sites by analyzing Fukui indices .

- Solvent Effects : COSMO-RS simulations predict solvation energies to optimize reaction media .

- Electronic Structure : Natural Bond Orbital (NBO) analysis reveals hyperconjugation effects from the difluoromethyl group, influencing stability .

Q. How can contradictory data in spectroscopic interpretation be resolved?

- Case Example : Discrepancies in F NMR chemical shifts may arise from solvent polarity or concentration effects. Cross-validation with H-F HMBC correlations clarifies assignments .

- XRD vs. NMR : When crystallographic data conflicts with solution-state NMR (e.g., conformational flexibility), variable-temperature NMR or DFT-optimized structures resolve ambiguities .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Structural Validation (Adapted from )

| Parameter | Value |

|---|---|

| Space group | P2/c |

| Bond length (C-Br) | 1.897(3) Å |

| Dihedral angle (Pyrazole-Difluoromethyl) | 78.7(2)° |

| R-factor | 0.041 |

Q. Table 2. Optimized Reaction Conditions for Bromination

| Condition | Outcome |

|---|---|

| NBS, 0°C, DCM | 85% yield, mono-brominated |

| NBS, RT, AcOH | 62% yield, di-brominated side product |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.